molecular formula C12H6ClF5N2O2 B1432201 5-(chlorodifluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1421601-35-5

5-(chlorodifluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1432201
M. Wt: 340.63 g/mol
InChI Key: CNQOGLFQRUQWHK-UHFFFAOYSA-N
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Description

The compound you mentioned is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In your compound, various functional groups are attached to this pyrazole ring, including a chlorodifluoromethyl group, a phenyl group, and a trifluoromethyl group. The presence of these groups can significantly affect the compound’s properties and reactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring followed by the introduction of the various functional groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the pyrazole ring and the attached functional groups. The electronegative fluorine atoms in the chlorodifluoromethyl and trifluoromethyl groups could create regions of high electron density, which could influence the compound’s reactivity and interactions with other molecules.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyrazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The chlorodifluoromethyl and trifluoromethyl groups could potentially undergo various reactions, including nucleophilic substitution or elimination reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and lipophilicity. However, without experimental data, it’s difficult to provide specific details about its properties.


Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical compounds.


Future Directions

The study and application of pyrazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. The compound you mentioned could potentially be explored for various applications, depending on its properties and biological activity.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

5-[chloro(difluoro)methyl]-1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF5N2O2/c13-11(14,15)9-7(10(21)22)8(12(16,17)18)19-20(9)6-4-2-1-3-5-6/h1-5H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQOGLFQRUQWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chlorodifluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chlorodifluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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5-(chlorodifluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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5-(chlorodifluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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5-(chlorodifluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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5-(chlorodifluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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